molecular formula C7H5Cl2NO B3187429 6-Amino-2,3-dichlorobenzaldehyde CAS No. 151585-94-3

6-Amino-2,3-dichlorobenzaldehyde

Cat. No.: B3187429
CAS No.: 151585-94-3
M. Wt: 190.02 g/mol
InChI Key: ODPQEJDIVDCPMP-UHFFFAOYSA-N
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Description

6-Amino-2,3-dichlorobenzaldehyde is an organic compound with the molecular formula C7H5Cl2NO and a molecular weight of 190.03 g/mol . This compound is characterized by the presence of an amino group (-NH2) and two chlorine atoms attached to a benzaldehyde moiety. It is commonly used in various chemical syntheses and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,3-dichlorobenzaldehyde typically involves the chlorination of 2,6-dichlorotoluene followed by a series of reactions to introduce the amino group and the aldehyde functionality. One common method involves the chlorination of 2,6-dichlorotoluene with chlorine gas in the presence of phosphorus pentachloride as a catalyst at temperatures ranging from 50 to 250°C . The resulting product is then subjected to hydrolysis and nitrilation to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield, minimal waste, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques helps in achieving high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,3-dichlorobenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the chlorine atoms under appropriate conditions.

Major Products Formed

Scientific Research Applications

6-Amino-2,3-dichlorobenzaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Amino-2,3-dichlorobenzaldehyde involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2,3-dichlorobenzaldehyde is unique due to the presence of both an amino group and two chlorine atoms on the benzaldehyde ring. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

6-amino-2,3-dichlorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPQEJDIVDCPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)C=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901302307
Record name 6-Amino-2,3-dichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901302307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151585-94-3
Record name 6-Amino-2,3-dichlorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151585-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2,3-dichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901302307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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